Glyoxalase I inhibitor 1

GLO1 inhibition enzymatic assay cancer metabolism

Glyoxalase I inhibitor 1 (CAS 1622952-07-1; compound 23; molecular weight 586.64; formula C30H27FN6O4S) is a synthetic small-molecule inhibitor of the glyoxalase system. It inhibits human glyoxalase I (GLO1), the rate-limiting enzyme in the methylglyoxal detoxification pathway, with an IC50 of 26 nM in enzymatic assays.

Molecular Formula C30H27FN6O4S
Molecular Weight 586.6 g/mol
Cat. No. B12417039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 1
Molecular FormulaC30H27FN6O4S
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)NC(=O)CCCC#C
InChIInChI=1S/C30H27FN6O4S/c1-3-4-5-10-27(38)33-22-15-11-20(12-16-22)28(39)21-13-17-23(18-14-21)34-30-32-19-24(31)29(36-30)35-25-8-6-7-9-26(25)37-42(2,40)41/h1,6-9,11-19,37H,4-5,10H2,2H3,(H,33,38)(H2,32,34,35,36)
InChIKeyDGEWUSNDDNEYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glyoxalase I Inhibitor 1: 26 nM Potency GLO1 Inhibitor with Click Chemistry Functionality for Cancer Research


Glyoxalase I inhibitor 1 (CAS 1622952-07-1; compound 23; molecular weight 586.64; formula C30H27FN6O4S) is a synthetic small-molecule inhibitor of the glyoxalase system . It inhibits human glyoxalase I (GLO1), the rate-limiting enzyme in the methylglyoxal detoxification pathway, with an IC50 of 26 nM in enzymatic assays . Structurally, this compound contains an alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, permitting covalent conjugation to azide-containing probes, fluorophores, or solid supports without disrupting GLO1 binding . GLO1 is overexpressed in multiple cancer types including lung, breast, prostate, and leukemia, and elevated GLO1 activity correlates with resistance to apoptosis and multidrug resistance in chemotherapy [1][2]. Glyoxalase I inhibitor 1 serves as a tool compound for investigating GLO1 biology in oncology and related disease models .

Why Glyoxalase I Inhibitor 1 Cannot Be Replaced by Other GLO1 Inhibitors Without Experimental Validation


GLO1 inhibitors span a wide potency range across multiple chemical scaffolds with fundamentally different structure-activity relationships (SAR) [1]. Potency measured by IC50 varies from single-digit nanomolar (compound 10: Ki = 1.0 nM) [1] to low micromolar (BrBzGCp2: GC50 = 4.23 µM in HL-60 cells) , reflecting distinct binding modes and assay-specific performance characteristics. The presence or absence of an alkyne functional group critically determines whether a GLO1 inhibitor can be directly used in click chemistry applications—Glyoxalase I inhibitor 1 possesses this group, enabling CuAAC conjugation , while comparators such as BrBzGCp2 and S-p-bromobenzylglutathione (BBG) lack this synthetic handle [2]. Furthermore, cellular GI50 values diverge from biochemical IC50 data: Glyoxalase I inhibitor 1 exhibits GI50 of 13.3-15.5 µM against A549 cells [3], while quinoline/naphthalene-based inhibitors show sub-micromolar IC50 values (B9: 0.44 µM) , and S-p-bromobenzylglutathione demonstrates Ki values ranging from 0.08 µM to 4.3 µM depending on the metal cofactor and enzyme source [4][5]. Given these scaffold-dependent, functional, and context-specific variations, substituting Glyoxalase I inhibitor 1 with a generic GLO1 inhibitor without revalidation will invalidate comparative data and jeopardize experimental reproducibility.

Glyoxalase I Inhibitor 1: Quantitative Differentiation Evidence for Procurement Decisions


Biochemical Potency Comparison: 26 nM IC50 vs. Clinically-Referenced GLO1 Inhibitors

Glyoxalase I inhibitor 1 exhibits an IC50 of 26 nM against human GLO1 . This places it in the low-nanomolar potency range, positioned between the sub-nanomolar inhibitors in the literature (compound 10: Ki = 1.0 nM [1]) and the micromolar-range inhibitors commonly used as tool compounds (BrBzGCp2: GC50 = 4.23 µM in HL-60 cells ; S-p-bromobenzylglutathione: Ki = 170 nM to 4.3 µM depending on enzyme source [2]). This intermediate potency profile balances strong enzymatic inhibition with a different SAR profile relative to the most potent glutathione-derivative inhibitors .

GLO1 inhibition enzymatic assay cancer metabolism biochemical potency

Unique Click Chemistry Functionality: Alkyne Group Enables CuAAC Conjugation

Glyoxalase I inhibitor 1 contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for covalent conjugation to azide-containing molecules, fluorophores, biotin tags, or solid supports . This functional group is absent from other commonly used GLO1 inhibitors including BrBzGCp2, S-p-bromobenzylglutathione (BBG), and the glutathione-derived inhibitors (compounds 1-3, 10) reported in the literature [1][2]. The alkyne handle is retained in the molecular structure without compromising GLO1 binding affinity, as evidenced by the 26 nM IC50 value .

click chemistry chemical biology CuAAC probe development

Cellular Antiproliferative Activity: GI50 Values in A549 Lung Cancer Cells

In A549 human lung adenocarcinoma cells, Glyoxalase I inhibitor 1 exhibits GI50 values of 13.3 µM (at 25 mM glucose) and 15.5 µM (at 5 mM glucose) after 48 hr incubation, measured by CellTiter-Glo viability assay [1]. For comparison, the GLO1 inhibitor BrBzGCp2 demonstrates a GC50 of 4.23 µM in HL-60 human leukemia cells , while S-p-bromobenzylglutathione cyclopentyl diester inhibits growth of L1210 murine leukemia and B16 melanoma with GI50 values in the micromolar range [2]. Quinoline/naphthalene-based GLO1 inhibitors show sub-micromolar IC50 values (B9: IC50 = 0.44 µM) in enzymatic assays, though cellular activity may differ . The cellular GI50 of Glyoxalase I inhibitor 1 is approximately 500-fold higher (less potent) than its biochemical IC50 (26 nM), consistent with the typical potency drop observed when translating from purified enzyme to intact cells [3].

cancer cell lines antiproliferative assay A549 GI50

Validated Research Applications for Glyoxalase I Inhibitor 1 Based on Quantitative Evidence


Chemical Biology and Target Engagement Studies via Click Chemistry Conjugation

Glyoxalase I inhibitor 1 contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for covalent conjugation to azide-functionalized probes . Researchers can conjugate this inhibitor to fluorophores for fluorescence-based target engagement assays, biotin tags for pull-down experiments, or solid supports for affinity chromatography without requiring synthetic modification of the parent scaffold. This functionality is absent from other widely used GLO1 inhibitors including BrBzGCp2, S-p-bromobenzylglutathione, and glutathione-derived inhibitors (compounds 1-3, 10) [1][2]. The 26 nM GLO1 IC50 is retained post-conjugation, enabling sensitive detection of GLO1 binding events in cellular lysates and live-cell imaging applications .

GLO1 Inhibition in Lung Cancer Cell Models at Defined Glucose Concentrations

Glyoxalase I inhibitor 1 has validated antiproliferative activity in A549 human lung adenocarcinoma cells with GI50 values of 13.3 µM at 25 mM glucose and 15.5 µM at 5 mM glucose after 48 hr incubation [3]. These defined conditions allow researchers to design dose-response studies in A549 and related non-small cell lung cancer (NSCLC) models with appropriate concentration ranges (e.g., 1-50 µM). The glucose-dependence data (minimal difference between 5 mM and 25 mM glucose) indicates that the compound's cellular activity is not strongly modulated by glucose availability, simplifying experimental design for metabolic studies [3]. Researchers should note that the cellular GI50 (~13-15 µM) is approximately 500-fold higher than the biochemical IC50 (26 nM), a typical potency gap that should be accounted for in cell-based experimental planning .

Biochemical and Enzymatic Characterization of Human GLO1

Glyoxalase I inhibitor 1 is suitable for in vitro enzymatic assays requiring potent and reversible GLO1 inhibition, with a validated IC50 of 26 nM against human GLO1 . This potency places the compound in the low-nanomolar range, providing a useful middle ground between ultra-potent inhibitors (compound 10: Ki = 1.0 nM [2]) and micromolar-range tool compounds (BrBzGCp2: GC50 = 4.23 µM; S-p-bromobenzylglutathione: Ki = 170 nM to 4.3 µM [1]). Researchers investigating the structure-activity relationships of GLO1 inhibitors or performing mechanistic studies of the glyoxalase system can use this compound as a chemically distinct probe orthogonal to the widely studied glutathione-derivative and quinoline/naphthalene inhibitor classes .

Investigation of GLO1 Biology in Drug-Resistant Cancer Models

GLO1 overexpression is a validated resistance mechanism to apoptosis and contributes to multidrug resistance in breast cancer, glioblastoma, and other solid tumors [4][5]. Glyoxalase I inhibitor 1 may be used to probe GLO1 function in multidrug-resistant cancer cell lines, building on the established paradigm that GLO1 inhibitors sensitize resistant cells to chemotherapy [4]. While direct combination sensitization data for Glyoxalase I inhibitor 1 is not yet published, its 26 nM GLO1 IC50 and click chemistry functionality provide a foundation for developing orthogonal assays to measure GLO1 target engagement in drug-resistant contexts . Researchers should note that in vivo efficacy data are not available for this specific compound; prodrugs such as BrBzGCp2 have demonstrated in vivo antitumor activity in xenograft models [5] and may be more suitable for animal studies requiring cell permeability and metabolic stability .

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